tert-butyl N-[2-({2-[(fluorosulfonyl)oxy]phenyl}carbamoyl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-({2-[(fluorosulfonyl)oxy]phenyl}carbamoyl)ethyl]carbamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group, a fluorosulfonyl group, and a phenylcarbamoyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-({2-[(fluorosulfonyl)oxy]phenyl}carbamoyl)ethyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of tert-butyl carbamate with 2-[(fluorosulfonyl)oxy]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-({2-[(fluorosulfonyl)oxy]phenyl}carbamoyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorosulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-({2-[(fluorosulfonyl)oxy]phenyl}carbamoyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The fluorosulfonyl group is particularly useful for labeling and tracking biomolecules in various assays.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-({2-[(fluorosulfonyl)oxy]phenyl}carbamoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying cellular processes and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-(phenylcarbamoyl)ethyl]carbamate
- tert-butyl N-[2-({2-[(chlorosulfonyl)oxy]phenyl}carbamoyl)ethyl]carbamate
- tert-butyl N-[2-({2-[(methylsulfonyl)oxy]phenyl}carbamoyl)ethyl]carbamate
Uniqueness
tert-butyl N-[2-({2-[(fluorosulfonyl)oxy]phenyl}carbamoyl)ethyl]carbamate stands out due to the presence of the fluorosulfonyl group, which imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable for applications requiring specific chemical modifications or interactions.
Properties
CAS No. |
2411266-48-1 |
---|---|
Molecular Formula |
C14H19FN2O6S |
Molecular Weight |
362.4 |
Purity |
95 |
Origin of Product |
United States |
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